molecular formula C20H25F6N3S B13400132 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea

Cat. No.: B13400132
M. Wt: 453.5 g/mol
InChI Key: JPNIOHVSKNMMJH-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea is a complex organic compound known for its unique chemical structure and properties. This compound features a thiourea group, a piperidinyl group, and a bis(trifluoromethyl)phenyl group, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with 2-piperidin-1-ylcyclohexylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea involves its ability to form hydrogen bonds with various molecular targets. The thiourea group can interact with nucleophilic sites on proteins and enzymes, modulating their activity. The piperidinyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(-)-2-(dimethylamino)cyclohexyl]thiourea
  • N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea
  • ®-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide

Uniqueness

1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group enhances its binding properties, making it more effective in various applications compared to similar compounds.

Properties

Molecular Formula

C20H25F6N3S

Molecular Weight

453.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea

InChI

InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)

InChI Key

JPNIOHVSKNMMJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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